1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1704614-60-7
VCID: VC11819477
InChI: InChI=1S/C19H22ClNO5S2/c1-26-17-5-7-18(8-6-17)28(24,25)19-9-11-21(12-10-19)27(22,23)14-15-3-2-4-16(20)13-15/h2-8,13,19H,9-12,14H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Molecular Formula: C19H22ClNO5S2
Molecular Weight: 444.0 g/mol

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine

CAS No.: 1704614-60-7

Cat. No.: VC11819477

Molecular Formula: C19H22ClNO5S2

Molecular Weight: 444.0 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine - 1704614-60-7

Specification

CAS No. 1704614-60-7
Molecular Formula C19H22ClNO5S2
Molecular Weight 444.0 g/mol
IUPAC Name 1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C19H22ClNO5S2/c1-26-17-5-7-18(8-6-17)28(24,25)19-9-11-21(12-10-19)27(22,23)14-15-3-2-4-16(20)13-15/h2-8,13,19H,9-12,14H2,1H3
Standard InChI Key WNCHSXQCOXGZNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring substituted at the 1- and 4-positions with two sulfonyl-linked aromatic groups:

  • Position 1: A (3-chlorophenyl)methanesulfonyl group, where a chlorinated benzene ring is connected via a methylene bridge to the sulfonyl moiety.

  • Position 4: A 4-methoxybenzenesulfonyl group, featuring a methoxy-substituted benzene ring directly attached to the sulfonyl group.

This arrangement creates a sterically demanding molecule with polar sulfonyl groups and hydrophobic aromatic regions, influencing its solubility and intermolecular interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₂₂ClNO₅S₂
Molecular Weight444.0 g/mol
logP (Predicted)3.3 – 4.1
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Polar Surface Area95.6 Ų

The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors and high polar surface area may limit blood-brain barrier penetration, making it more suitable for peripheral targets .

Synthesis and Optimization

General Synthetic Strategy

The synthesis involves sequential sulfonylation reactions on a piperidine scaffold:

  • Piperidine Functionalization: Initial introduction of the 3-chlorophenylmethanesulfonyl group via nucleophilic substitution using 3-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine).

  • Secondary Sulfonylation: Subsequent reaction with 4-methoxybenzenesulfonyl chloride at the 4-position of the piperidine ring, requiring precise temperature control (0–5°C) to prevent di-sulfonylation byproducts .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Key challenges include:

  • Managing exothermic reactions during sulfonyl chloride additions.

  • Purifying the final product using gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) .

Biological Activity and Mechanism

Enzyme Inhibition Profile

The compound exhibits potent inhibition of MMPs, particularly MMP-13 (collagenase-3), with IC₅₀ values in the low nanomolar range . The dual sulfonyl groups coordinate with the zinc ion in the MMP active site, while aromatic moieties occupy hydrophobic subpockets, as demonstrated in molecular docking studies .

Therapeutic Implications

  • Osteoarthritis: MMP-13 overexpression contributes to cartilage degradation; inhibition may slow disease progression .

  • Cancer Metastasis: Reduces MMP-mediated extracellular matrix remodeling, impeding tumor cell invasion .

  • Neuroinflammation: Preliminary data suggest activity in demyelination models, relevant to multiple sclerosis .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesMMP-13 IC₅₀
Target CompoundDual sulfonyl groups2.3 nM
MarimastatHydroxamate zinc binder1.8 nM
CipemastatCarboxylic acid zinc ligand5.6 nM

The target compound’s sulfonyl groups provide stronger zinc coordination compared to carboxylate-based inhibitors, enhancing potency but potentially reducing oral bioavailability .

Future Research Directions

  • Prodrug Development: Masking sulfonyl groups as esters could improve oral absorption.

  • Targeted Delivery: Nanoparticle formulations may enhance synovial fluid concentrations for osteoarthritis applications.

  • Polypharmacology: Investigating off-target effects on related metalloproteases (e.g., ADAMs, TACE).

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